cKK-E15

Beschreibung

BenchChem offers high-quality cKK-E15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cKK-E15 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

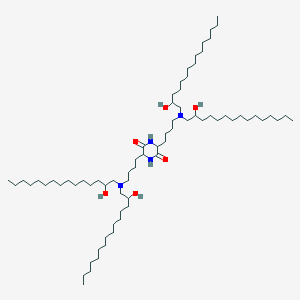

Molekularformel |

C72H144N4O6 |

|---|---|

Molekulargewicht |

1161.9 g/mol |

IUPAC-Name |

3,6-bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione |

InChI |

InChI=1S/C72H144N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-53-65(77)61-75(62-66(78)54-46-42-38-34-30-26-22-18-14-10-6-2)59-51-49-57-69-71(81)74-70(72(82)73-69)58-50-52-60-76(63-67(79)55-47-43-39-35-31-27-23-19-15-11-7-3)64-68(80)56-48-44-40-36-32-28-24-20-16-12-8-4/h65-70,77-80H,5-64H2,1-4H3,(H,73,82)(H,74,81) |

InChI-Schlüssel |

FGDZRFPFIDLJAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

cKK-E15: A Technical Guide to its Mechanism of Action in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of gene therapy is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics. Among the diverse array of ionizable lipids developed, cKK-E15 has garnered attention for its potential in targeted gene delivery. This technical guide provides an in-depth exploration of the mechanism of action of cKK-E15 in gene delivery, compiling available data on its physicochemical properties, and outlining detailed experimental protocols for its formulation and evaluation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of LNP-based gene delivery systems.

Introduction: The Role of Ionizable Lipids in Gene Delivery

The efficacy of LNP-mediated gene delivery is critically dependent on the properties of its constituent lipids, particularly the ionizable lipid. These lipids are engineered to be cationic at the acidic pH of the endosome, facilitating interaction with and destabilization of the endosomal membrane, a crucial step for the release of the nucleic acid payload into the cytoplasm. At physiological pH, these lipids are near-neutral, which reduces toxicity and non-specific interactions in circulation. cKK-E15 is a multi-tail ionizable lipidoid that has been investigated for the delivery of both small interfering RNA (siRNA) and messenger RNA (mRNA).

The cKK-E15 Mechanism of Action

The mechanism of action of cKK-E15-containing LNPs involves a multi-step process, from cellular uptake to endosomal escape and subsequent payload release.

Cellular Uptake: An ApoE-Independent Pathway

A key differentiator for cKK-E15 is its apparent independence from Apolipoprotein E (ApoE) and the low-density lipoprotein receptor (LDLR) for cellular uptake, particularly in hepatocytes.[1] This contrasts with its close structural analog, cKK-E12, which heavily relies on an ApoE-facilitated uptake mechanism.[2] While cKK-E12 LNPs show significantly reduced efficacy in ApoE knockout mice, cKK-E15 maintains its activity, suggesting an alternative internalization pathway.[1] Research indicates that cKK-E15 LNPs are enriched in Kupffer cells and dendritic cells in ApoE-/- and LDLR-/- mice to a greater extent than cKK-E12, pointing towards a distinct interaction with these cell types in the absence of the typical ApoE-mediated route.[1] The precise receptors and mechanisms governing this ApoE-independent uptake are still under investigation but may involve other serum proteins or direct interactions with cell surface molecules.

Endosomal Escape: The "Proton Sponge" Effect and Membrane Destabilization

Once internalized via endocytosis, the LNP is trafficked into the endosomal pathway. The acidic environment of the endosome (pH 5.5-6.5) is critical for the function of cKK-E15. The tertiary amines in the headgroup of cKK-E15 become protonated, leading to a net positive charge on the LNP. This positive charge facilitates interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This process is often referred to as the "proton sponge" effect, where the influx of protons into the endosome is followed by a passive influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome.

Physicochemical Characteristics of cKK-E15 Nanoparticles

The biophysical properties of cKK-E15 LNPs are crucial for their in vivo performance. While specific data for cKK-E15 is not as abundant as for its predecessor cKK-E12, the following table summarizes typical characteristics based on available literature for similar multi-tail ionizable lipidoids.

| Parameter | Typical Value | Significance |

| Particle Size (Diameter) | 70 - 150 nm | Influences biodistribution, cellular uptake, and clearance. Sizes under 150 nm are generally preferred to leverage the enhanced permeability and retention (EPR) effect in certain tissues and to avoid rapid clearance by the reticuloendothelial system (RES). |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution, which is critical for reproducible in vivo performance and regulatory approval. |

| Zeta Potential | Near-neutral to slightly negative at physiological pH | A near-neutral surface charge minimizes non-specific interactions with blood components and reduces toxicity. |

| Encapsulation Efficiency | > 90% | High encapsulation efficiency is essential to ensure a sufficient therapeutic dose of the nucleic acid is delivered and to minimize the administration of "empty" nanoparticles. |

Experimental Protocols

The following sections provide detailed methodologies for the formulation, characterization, and evaluation of cKK-E15 LNPs.

cKK-E15 LNP Formulation

This protocol describes the formulation of cKK-E15 LNPs using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.

Materials:

-

cKK-E15 (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

-

mRNA or siRNA cargo

-

Ethanol (B145695) (200 proof, molecular biology grade)

-

Citrate (B86180) buffer (10 mM, pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of cKK-E15, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

-

Combine the lipid stock solutions in an ethanol solution to achieve a desired molar ratio. A commonly used starting ratio for similar multi-tail lipidoids is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).

-

-

Nucleic Acid Preparation:

-

Dilute the mRNA or siRNA cargo in 10 mM citrate buffer (pH 3.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set the flow rate ratio of the aqueous to organic (lipid) phase on the microfluidic device, typically at 3:1.

-

Load the lipid solution into one syringe and the nucleic acid solution into another.

-

Initiate the mixing process. The rapid mixing of the two solutions at the microfluidic interface leads to the self-assembly of the LNPs with the nucleic acid cargo encapsulated.

-

-

Dialysis and Concentration:

-

Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.

-

Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

-

Storage:

-

Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

LNP Characterization

4.2.1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

-

For zeta potential, measure the electrophoretic mobility of the diluted LNPs in an appropriate buffer.

-

4.2.2. Encapsulation Efficiency:

-

Method: RiboGreen Assay

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

-

Add the RiboGreen reagent to both the lysed and unlysed LNP samples. RiboGreen fluoresces upon binding to nucleic acids.

-

Measure the fluorescence intensity of both sets of samples using a plate reader.

-

The fluorescence of the unlysed sample represents the amount of unencapsulated ("free") nucleic acid, while the fluorescence of the lysed sample represents the total amount of nucleic acid.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100

-

In Vitro Evaluation of Endosomal Escape

Method: Calcein (B42510) Leakage Assay

This assay provides an indirect measure of endosomal membrane destabilization. Calcein is a fluorescent dye that self-quenches at high concentrations. When LNPs containing calcein are taken up by cells, the calcein is released into the endosomes. If the LNPs disrupt the endosomal membrane, calcein will leak into the cytoplasm, become diluted, and fluoresce.

Procedure:

-

Calcein Encapsulation: Formulate LNPs as described in section 4.1, but replace the nucleic acid solution with a high concentration of calcein (e.g., 50 mM) in a suitable buffer. Remove unencapsulated calcein by size exclusion chromatography.

-

Cell Culture: Seed cells (e.g., hepatocytes or a relevant cell line) in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the calcein-loaded LNPs for a specified period (e.g., 4-6 hours).

-

Imaging: Wash the cells with PBS to remove extracellular LNPs and image them using a fluorescence microscope.

-

Analysis: Quantify the diffuse cytoplasmic fluorescence, which is indicative of calcein leakage from the endosomes. An increase in diffuse fluorescence compared to control cells (treated with free calcein or empty LNPs) suggests endosomal escape.

Visualizing Workflows and Pathways

Experimental Workflow for cKK-E15 LNP Formulation and Evaluation

Caption: Workflow for cKK-E15 LNP formulation, characterization, and in vitro evaluation.

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape mechanism of cKK-E15 LNPs.

Representative Downstream Signaling Pathway: TGF-β Signaling in Liver Fibrosis

In a therapeutic context where siRNA delivered by LNPs targets components of the TGF-β signaling pathway to treat liver fibrosis, the following diagram illustrates the intended downstream effect.

References

Introduction to cKK-E12 and its Significance in LNPs

An In-Depth Technical Guide to cKK-E15 and its Role in Lipid Nanoparticles

Disclaimer: As of late 2025, publicly available scientific literature and technical documentation on the specific ionizable lipid cKK-E15 (CAS: 1432494-71-7) are scarce. This guide will provide a comprehensive overview of the closely related and well-characterized ionizable lipid, cKK-E12 , as a representative of this class of molecules. The principles, experimental methodologies, and performance characteristics detailed for cKK-E12 are expected to be highly relevant to understanding the potential role and function of cKK-E15 in lipid nanoparticles (LNPs) for nucleic acid delivery.

cKK-E12 is a multi-tail ionizable lipidoid that has been instrumental in the development of potent and selective delivery systems for nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] Its unique chemical structure allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and a neutral surface charge at physiological pH, which is crucial for in vivo applications.[1][2] LNPs formulated with cKK-E12 have demonstrated a strong tropism for the liver, making them particularly suitable for therapies targeting this organ.[3][4]

The core function of ionizable lipids like cKK-E12 within an LNP is to facilitate the delivery of the nucleic acid payload into the cytoplasm of target cells. This is achieved through a series of steps including cellular uptake, endosomal escape, and subsequent release of the cargo. The efficiency of these processes is a key determinant of the overall therapeutic efficacy of the LNP formulation.

The Role of cKK-E12 in LNP-Mediated mRNA Delivery

The journey of an mRNA molecule encapsulated within a cKK-E12-containing LNP from administration to protein expression is a multi-step process. Understanding this pathway is critical for optimizing LNP design and performance.

LNP Formulation and mRNA Encapsulation

LNPs are typically formed through the rapid mixing of a lipid mixture dissolved in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at a low pH.[5] At this acidic pH, the amine groups on cKK-E12 become protonated, leading to a positive charge that facilitates the electrostatic complexation with the negatively charged mRNA backbone. This process results in the formation of a stable, condensed core containing the mRNA, surrounded by a lipid shell.

Cellular Uptake and Endosomal Escape

Once administered in vivo, cKK-E12 LNPs circulate and are taken up by cells, primarily hepatocytes in the liver. The exact mechanism of uptake can vary, but it is generally believed to occur via endocytosis. Inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops, leading to the protonation of cKK-E12's amines. This positive charge is hypothesized to facilitate the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the mRNA into the cytoplasm. This critical step is known as endosomal escape.

Quantitative Data for cKK-E12 LNPs

The performance of cKK-E12 LNPs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties of cKK-E12 LNPs

| Parameter | Value | Reference |

| Hydrodynamic Diameter (nm) | 88.2 ± 1.5 | [6] |

| Polydispersity Index (PDI) | < 0.2 | [7] |

| mRNA Encapsulation Efficiency (%) | > 95% | [6] |

Table 2: In Vivo Performance of cKK-E12 LNPs for mRNA Delivery

| Application | Model | Dose | Outcome | Reference |

| Luciferase Expression | BALB/c Mice | 1 µg Fluc mRNA (intramuscular) | Comparable to ALC-0315, lower than SM-102 | [6] |

| Erythropoietin (EPO) Expression | C57BL/6 Mice | 0.75 mg/kg EPO mRNA (intravenous) | Serum EPO: 7100 ± 700 ng/mL | [8] |

| Varicella-Zoster Virus (VZV) gE mRNA Vaccine | Mice | - | Increased CD11c+CD80+ and CD11c+CD86+ cells | [9] |

| Varicella-Zoster Virus (VZV) gE mRNA Vaccine | Guinea Pigs | - | Decreased VZV-induced rashes and viral DNA | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in LNP-based drug delivery. Below are representative protocols for the formulation and in vivo evaluation of cKK-E12 LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

-

cKK-E12 ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 (DMG-PEG2000)

-

mRNA (e.g., encoding Luciferase or a therapeutic protein)

-

Ethanol (B145695) (100%)

-

Sodium citrate (B86180) buffer (10 mM, pH 3.0)

-

Phosphate-buffered saline (PBS)

-

Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve cKK-E12, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol to desired stock concentrations.

-

Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g., 35:16:46.5:2.5 for cKK-E12:DOPE:cholesterol:DMG-PEG2000) in ethanol.[3]

-

Prepare mRNA Solution: Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[3]

-

Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the mRNA solution into another syringe. Set the flow ratio (e.g., 1:3 ethanol:aqueous) and total flow rate on the microfluidic mixing device.[3]

-

Initiate Mixing: Start the pumps to mix the two solutions, leading to the self-assembly of mRNA-LNPs.

-

Dialysis: Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH to 7.4.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNPs in a mouse model.

Materials:

-

mRNA-LNPs (formulated as described above)

-

C57BL/6 mice (or other appropriate strain)

-

Anesthetic (e.g., isoflurane)

-

Luciferin (B1168401) (for luciferase-expressing mRNA)

-

In vivo imaging system (IVIS)

-

Blood collection supplies

-

ELISA kit for the protein of interest

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Administration: Inject the mRNA-LNPs intravenously via the tail vein at a specified dose (e.g., 0.75 mg/kg of mRNA).[8]

-

Bioluminescence Imaging (for Luciferase): At a designated time point (e.g., 6 or 24 hours post-injection), administer luciferin to the mice. Anesthetize the mice and image them using an IVIS to quantify luciferase expression.

-

Serum Protein Quantification: At various time points, collect blood samples from the mice. Process the blood to obtain serum. Use an ELISA kit to quantify the concentration of the secreted protein (e.g., EPO) in the serum.

-

Data Analysis: Analyze the imaging and ELISA data to determine the level and duration of protein expression.

Conclusion

While specific data for cKK-E15 remains limited, the extensive research on the closely related ionizable lipid cKK-E12 provides a robust framework for understanding its likely role and function in lipid nanoparticles. As a key component of the LNP, cKK-E12 is integral to the efficient encapsulation of mRNA and its subsequent delivery to the cytoplasm of target cells, primarily in the liver. The quantitative data and detailed experimental protocols presented here for cKK-E12 serve as a valuable resource for researchers and drug development professionals working on LNP-based nucleic acid therapies. Future studies will be necessary to elucidate the specific properties of cKK-E15 and determine any potential advantages it may offer over existing ionizable lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

cKK-E15 and its Archetype cKK-E12: An In-depth Technical Guide to Lipopeptide Nanoparticles for siRNA-Mediated Gene Silencing

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) therapeutics hold immense promise for treating a wide array of genetic disorders by silencing disease-causing genes. A significant hurdle in realizing this potential lies in the safe and effective delivery of siRNA molecules to their target cells. This technical guide delves into a class of potent and selective delivery vehicles: lipopeptide nanoparticles (LPNs).

While this guide is centered on the topic of cKK-E15 , it is important to note that publicly available, in-depth data on its specific use in siRNA-mediated gene silencing is limited. However, cKK-E15 is a derivative of the well-characterized and highly potent lipopeptide cKK-E12 .[1] Therefore, this whitepaper will provide a comprehensive overview of the core technology using cKK-E12 as the primary exemplar, for which a wealth of quantitative data and detailed experimental protocols exist. The principles, mechanisms, and methodologies described herein for cKK-E12 are considered to be highly relevant to the understanding and application of cKK-E15.

cKK-E12 is a synthetically engineered lipopeptide designed to mimic the structure of natural lipoproteins, enabling highly efficient and selective delivery of siRNA to hepatocytes.[2] This guide will cover the quantitative performance of cKK-E12-based LPNs, detailed experimental methodologies, and the underlying biological mechanisms of action.

Data Presentation: Quantitative Efficacy of cKK-E12 LPNs

The following tables summarize the in vivo gene silencing efficacy of cKK-E12 formulated with siRNA targeting Factor VII (FVII), a clinically relevant gene expressed in hepatocytes.

Table 1: In Vivo Efficacy of cKK-E12 LPNs for Factor VII Gene Silencing

| Species | Median Effective Dose (ED50) | Maximum Silencing | Dosage for Maximum Silencing |

| Mouse | ~0.002 mg/kg | >95% | 0.03 mg/kg |

| Rat | <0.01 mg/kg | Not Specified | Not Specified |

| Non-human Primate (Cynomolgus Monkey) | Not Specified | >95% | 0.3 mg/kg |

Data compiled from multiple studies.[3][4]

Table 2: Hepatocyte Selectivity of cKK-E12 LPNs in Mice

| Target Gene | Cell Type | Organ | Silencing Efficiency | siRNA Dose |

| Phosphatase and tensin homolog (Pten) | Hepatocytes | Liver | >80% | 0.1 mg/kg |

| Pten | Endothelial Cells (CD31+) | Liver | No Significant Silencing | 0.1 mg/kg |

| Pten | Leukocytes (CD45+) | Liver | No Significant Silencing | 0.1 mg/kg |

| Tie2 | Endothelial Cells | Liver, Heart, Lung, Kidney | Weak Silencing | 1 mg/kg |

This demonstrates the high selectivity of cKK-E12 LPNs for hepatocytes over other cell types.[2][3]

Experimental Protocols

Formulation of cKK-E12 Lipopeptide Nanoparticles (LPNs)

This protocol describes the preparation of cKK-E12 LPNs encapsulating siRNA using a microfluidic mixing method.

Materials:

-

cKK-E12 (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

C14-PEG2000 (PEG-lipid)

-

siRNA diluted in 10 mM sodium citrate (B86180) buffer (pH 3)

-

100% Ethanol (B145695)

-

Microfluidic mixing device (e.g., Precision Nanosystems)

Method:

-

Prepare a lipid mixture in 100% ethanol by combining cKK-E12, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.[3]

-

Dilute the siRNA stock in 10 mM sodium citrate buffer (pH 3).

-

Set up the microfluidic mixing device with a flow ratio of 1:3 (ethanol phase : aqueous phase).

-

Set a total flow rate of 4 mL/min.[3]

-

Combine the lipid solution in ethanol and the siRNA solution in citrate buffer using the microfluidic device.

-

The resulting mixture contains self-assembled LPNs encapsulating the siRNA.

-

Dialyze the LPN solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.

In Vivo Gene Silencing in Mice

This protocol outlines the procedure for evaluating the in vivo gene silencing efficacy of cKK-E12 LPNs in mice, using Factor VII as the target gene.

Materials:

-

cKK-E12 LPNs encapsulating Factor VII siRNA (formulated as described above)

-

C57BL/6 mice

-

Phosphate-buffered saline (PBS)

-

Equipment for intravenous (tail vein) injection

-

Equipment for blood collection (e.g., retro-orbital bleeding)

-

Assay for measuring Factor VII protein levels in serum (e.g., chromogenic assay)

Method:

-

Dilute the cKK-E12 LPN-siRNA formulation to the desired concentrations in sterile PBS.

-

Administer a single bolus dose of the formulation to mice via tail vein injection. The injection volume is typically calculated as 0.01 mL/g of body weight.[5]

-

At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

-

Process the blood to obtain serum.

-

Measure the Factor VII protein levels in the serum.

-

A control group of mice should be injected with PBS or LPNs containing a non-targeting control siRNA.

-

Calculate the percentage of Factor VII silencing by comparing the levels in the treated group to the control group.

Mechanism of Action and Signaling Pathways

The high efficacy and hepatocyte selectivity of cKK-E12 LPNs are attributed to their interaction with endogenous apolipoproteins, particularly Apolipoprotein E (ApoE).[3]

References

- 1. cKK-E15|1432494-71-7|COA [dcchemicals.com]

- 2. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Ionizable Cationic Lipid cKK-E15: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of cKK-E15, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced drug delivery, particularly for RNA-based therapeutics.

Introduction

cKK-E15 is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery.[1][2] As a derivative of the well-studied lipid cKK-E12, cKK-E15 plays a crucial role in the formation of stable LNPs that can efficiently encapsulate and deliver therapeutic payloads, such as messenger RNA (mRNA) and small interfering RNA (siRNA), to target cells.[1][2] Its ionizable nature is a key feature, allowing for a pH-dependent charge that facilitates both nucleic acid complexation during formulation and endosomal escape upon cellular uptake. LNPs formulated with cKK-E15 have shown a tropism for the liver, specifically targeting Kupffer cells, endothelial cells, and hepatocytes.[1][2][3]

Chemical Structure and Properties

The key chemical properties of cKK-E15 are summarized in the table below. The pKa of the closely related cKK-E12 is provided as a reference, as this is a critical parameter for the function of ionizable lipids in drug delivery. An optimal pKa between 6 and 7 is considered ideal for efficient endosomal escape.

| Property | Value | Reference |

| Chemical Formula | C72H144N4O6 | [2][4] |

| Molecular Weight | 1161.9 g/mol | [2][4] |

| CAS Number | 1432494-71-7 | [2][4] |

| Description | Ionizable Cationic Lipid | [1][2][4] |

| Derived From | cKK-E12 | [1][2] |

| pKa (of cKK-E12) | 6.5 |

Mechanism of Action in mRNA Delivery

The primary function of cKK-E15 is to facilitate the delivery of mRNA into the cytoplasm of target cells. This is achieved through its role as a key component of LNPs. The mechanism can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

At a physiological pH of 7.4, the tertiary amines of cKK-E15 are largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality is crucial for minimizing non-specific interactions with blood components and reducing toxicity. Upon endocytosis, the LNP is trafficked into the endosome, where the internal pH is significantly lower (acidic).

In this acidic environment, the amino groups of cKK-E15 become protonated, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the desired protein.

Figure 1: LNP-mediated mRNA delivery and mechanism of action.

Experimental Protocols

Synthesis of cKK-E15 (Inferred)

While a specific, detailed protocol for the synthesis of cKK-E15 is not publicly available, the synthesis of its close analog, cKK-E12, has been described.[5] It is highly probable that a similar synthetic route is employed for cKK-E15, with the substitution of the corresponding 15-carbon epoxide. The synthesis of cKK-E12 involves the reaction of a diamine core with 1,2-epoxydodecane.[5] For cKK-E15, this would likely involve the reaction of the same diamine core with 1,2-epoxypentadecane.

The general synthetic workflow is depicted below:

Figure 2: Inferred synthetic workflow for cKK-E15.

Formulation of cKK-E15-containing Lipid Nanoparticles

The formulation of LNPs is a critical step in the development of RNA therapeutics. A common and reproducible method involves the use of a microfluidic mixing device. This technique allows for the rapid and controlled mixing of a lipid solution in ethanol (B145695) with an aqueous solution of mRNA at an acidic pH.

Materials:

-

cKK-E15

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

-

Cholesterol

-

A PEGylated lipid (e.g., C14-PEG2000)

-

mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

Microfluidic mixing device

Protocol:

-

Prepare Lipid Stock Solution: Dissolve cKK-E15, DOPE (or DSPC), cholesterol, and the PEGylated lipid in ethanol at a specific molar ratio. A commonly used molar ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on a syringe pump connected to the microfluidic mixing device.

-

LNP Formation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

-

Dialysis/Purification: The resulting LNP solution is then dialyzed against PBS to remove the ethanol and raise the pH to a neutral, physiological level. This step is crucial for the stability and biocompatibility of the final LNP formulation.

-

Characterization: The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

The experimental workflow for LNP formulation is outlined in the diagram below:

Figure 3: Experimental workflow for LNP formulation.

Conclusion

cKK-E15 is a promising ionizable lipid for the formulation of lipid nanoparticles for the delivery of RNA therapeutics. Its chemical structure, derived from cKK-E12, and its ionizable nature are key to its function in mediating efficient endosomal escape and delivery of its cargo to the cytoplasm. The provided information on its chemical properties, mechanism of action, and experimental protocols for LNP formulation serves as a valuable resource for researchers and drug development professionals working in the field of nucleic acid delivery. Further research into the precise structure-activity relationship and optimization of LNP formulations containing cKK-E15 will continue to advance the development of next-generation genetic medicines.

References

- 1. cKK-E15|1432494-71-7|COA [dcchemicals.com]

- 2. cKK-E15 Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cKK-E15, 1432494-71-7 | BroadPharm [broadpharm.com]

- 5. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Biodistribution of cKK-E12 Formulated Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid cKK-E12. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in understanding the delivery characteristics of this LNP system, with a focus on quantitative data and detailed experimental methodologies.

Introduction to cKK-E12 LNPs

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). The ionizable lipid component of these nanoparticles is a critical determinant of their delivery efficiency and tissue tropism. cKK-E12 is a potent ionizable aminolipid that has demonstrated highly efficient delivery of RNA payloads to hepatocytes in vivo.[1][2] Understanding the biodistribution of cKK-E12 formulated LNPs is crucial for the development of safe and effective therapies targeting the liver.

The liver-specific tropism of cKK-E12 LNPs is largely mediated by their interaction with apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[1][3] This targeted delivery mechanism makes cKK-E12 a valuable tool for therapies aimed at treating liver diseases.

Quantitative Biodistribution Data

The in vivo biodistribution of cKK-E12 LNPs has been quantitatively assessed in multiple studies, primarily through the use of reporter gene expression (e.g., luciferase) or fluorescently labeled mRNA. Following intravenous administration, cKK-E12 LNPs exhibit a predominant accumulation and functional delivery in the liver.

Table 1: Organ-Specific Protein Expression Mediated by cKK-E12 LNPs

| Organ | Percentage of Total Luciferase Expression (%) | Reference |

| Liver | 97% | [4] |

| Spleen | Not specified, but significantly lower than liver | [4][5] |

| Lungs | Not specified, but significantly lower than liver | [4][5] |

| Kidneys | Minimal to no expression observed | [5] |

| Brain | Minimal to no expression observed | [5] |

Data is derived from studies in mice following intravenous injection of luciferase mRNA-loaded LNPs.

It is noteworthy that while the physical distribution of the LNPs themselves can be more widespread, the functional delivery, as measured by protein expression, is overwhelmingly concentrated in the liver.[4] Studies have shown that despite a biodistribution profile that includes the spleen and lungs to a lesser extent, almost all protein translation from the delivered mRNA occurs in the liver.[4] This highlights a critical distinction between nanoparticle accumulation and functional cargo delivery.[3]

Experimental Protocols

This section details the common methodologies employed for the formulation of cKK-E12 LNPs and the subsequent in vivo assessment of their biodistribution.

LNP Formulation

cKK-E12 LNPs are typically formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

LNP Composition:

A common molar ratio for the lipid components is:

-

cKK-E12 (ionizable lipid): 35%

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid): 16%

-

Cholesterol (structural lipid): 46.5%

-

C14-PEG2000 (PEGylated lipid): 2.5%

Formulation Procedure:

-

The lipid mixture (cKK-E12, DOPE, cholesterol, and C14-PEG2000) is dissolved in 100% ethanol (B145695).[4]

-

The mRNA cargo is diluted in a low pH buffer, such as 10 mM sodium citrate (B86180) buffer (pH 3.0).[4]

-

The ethanol-lipid solution and the aqueous mRNA solution are combined in a microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous) and total flow rate (e.g., 4 mL/min).[4]

-

The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable nanoparticle suspension.[5]

-

For in vivo studies, the LNPs may be concentrated using centrifugal filters.[5]

In Vivo Biodistribution Assessment

The biodistribution of cKK-E12 LNPs in animal models, typically mice, is assessed by tracking the localization of the LNP or the expression of a reporter protein encoded by the mRNA cargo.

Animal Model:

-

Commonly used mouse strains include C57BL/6 and BALB/c.

Administration:

-

LNPs are administered intravenously (IV) via the tail vein.[4][5]

-

The dosage is typically calculated based on the amount of encapsulated mRNA per kilogram of body weight (e.g., 0.75 mg/kg).[4]

Biodistribution Analysis using Reporter mRNA (Luciferase):

-

Mice are injected with LNPs carrying mRNA encoding a reporter protein, such as firefly luciferase.

-

At a predetermined time point (e.g., 6 hours post-injection, which is often the time of maximum protein expression), the mice are euthanized.[4]

-

Major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.

-

The organs are imaged using an in vivo imaging system (IVIS) to detect bioluminescence.[5][6]

-

The bioluminescent signal in each organ is quantified to determine the relative protein expression levels.[4]

Biodistribution Analysis using Fluorescently Labeled mRNA:

-

LNPs are formulated with a fluorescently labeled mRNA (e.g., Cy5-labeled mRNA).[4]

-

Following IV injection, organs are harvested at various time points.

-

The fluorescence intensity in each organ is measured to determine the accumulation of the mRNA-LNPs.

Mechanism of Liver Targeting

The pronounced liver tropism of cKK-E12 LNPs is a key feature of this delivery system. The underlying mechanism involves the interaction of the LNPs with serum proteins, primarily ApoE.

This ApoE-mediated uptake is highly efficient and leads to the selective accumulation and subsequent endosomal escape of the mRNA cargo within hepatocytes, resulting in robust protein expression in the liver.[1][3]

Conclusion

cKK-E12 formulated lipid nanoparticles represent a highly effective system for liver-targeted delivery of RNA therapeutics. Their biodistribution is characterized by a strong preference for the liver, leading to potent and specific gene expression in hepatocytes. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers working with or considering the use of cKK-E12 LNPs in their drug development programs. A thorough understanding of the in vivo behavior of these nanoparticles is paramount to advancing their therapeutic potential.

References

- 1. | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Shelf Life and Stability of cKK-E15 Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid cKK-E15 plays a pivotal role in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The stability of cKK-E15 is a critical quality attribute that directly impacts the efficacy, safety, and shelf life of the final drug product. This technical guide provides a comprehensive overview of the available data and scientific principles governing the shelf life and stability of cKK-E15.

It is important to note that while specific, in-depth public stability studies on cKK-E15 are limited, this guide consolidates information from vendor specifications, studies on structurally similar ionizable lipids like cKK-E12, and established principles of lipid chemistry and nanoparticle formulation. The information presented herein is intended to guide researchers and drug developers in the proper handling, storage, and stability assessment of cKK-E15 and its formulations.

Chemical Structure and Properties

cKK-E15 is a cationic ionizable lipid. Its structure is designed to be positively charged at low pH, facilitating the encapsulation of negatively charged nucleic acids, and relatively neutral at physiological pH, which is believed to contribute to reduced toxicity and improved in vivo performance. It is a derivative of the well-studied ionizable lipid, cKK-E12.

Table 1: Chemical Properties of cKK-E15

| Property | Value | Source |

| Molecular Formula | C72H144N4O6 | [1] |

| Molecular Weight | 1161.9 g/mol | [1] |

| CAS Number | 1432494-71-7 | [1] |

Shelf Life and Recommended Storage Conditions

The stability of neat cKK-E15 lipid is crucial for ensuring the quality and consistency of LNP formulations. Vendor recommendations provide the primary guidance for storage and handling.

Table 2: Recommended Storage and Stability of cKK-E15 and cKK-E12

| Lipid | Form | Storage Temperature | Stated Stability | Source |

| cKK-E15 | Powder | -20°C | 2 years | [1] |

| cKK-E15 | In DMSO | 4°C | 2 weeks | [1] |

| cKK-E15 | In DMSO | -80°C | 6 months | [1] |

| cKK-E12 | Powder | -20°C | ≥ 2 years | [2] |

| cKK-E12 | Stock Solution | -80°C | 6 months | [3] |

| cKK-E12 | Stock Solution | -20°C | 1 month | [3] |

Handling Recommendations:

-

Upon receipt, store the lipid at the recommended temperature of -20°C.

-

For solutions in organic solvents, store at -20°C or -80°C as specified.

-

Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]

-

Prepare and use solutions on the same day whenever possible.[1]

-

For stock solutions, aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles.[1]

Potential Degradation Pathways

The chemical structure of cKK-E15, like other amino lipids, makes it susceptible to degradation through hydrolysis and oxidation. Understanding these pathways is essential for developing stability-indicating analytical methods and designing stable formulations.

Hydrolysis

Although the exact structure of cKK-E15 is proprietary, many ionizable lipids contain ester bonds in their hydrophobic tails. These ester linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Hydrolysis would lead to the cleavage of the lipid tails, generating free fatty acids and lysolipids. This degradation can alter the performance of the LNP, potentially affecting encapsulation efficiency and the fusogenicity of the nanoparticle.

Oxidation

The tertiary amine groups within the headgroup of cKK-E15 can be susceptible to oxidation, leading to the formation of N-oxides. Oxidative degradation can also occur at any sites of unsaturation within the lipid tails, if present. Oxidation can be initiated by exposure to light, heat, and trace metal ions. The formation of oxidation products can impact the pKa of the ionizable lipid and may lead to the formation of reactive species that could compromise the integrity of the nucleic acid payload.

Stability of cKK-E15 in Lipid Nanoparticle Formulations

The stability of cKK-E15 within an LNP is influenced by the overall formulation composition and the storage conditions. Key factors include:

-

pH: The pH of the formulation buffer is critical. A slightly acidic pH (around 6.0) is often used for storage to maintain a balance between LNP stability and the fusogenic potential of the ionizable lipid.

-

Temperature: Frozen storage (e.g., -20°C or -80°C) is generally required for long-term stability of LNP formulations to minimize both chemical degradation of the lipids and physical instability of the nanoparticles.

-

Excipients: The choice of other lipids (helper lipid, cholesterol, PEG-lipid) and cryoprotectants can significantly impact the stability of the LNP during storage and freeze-thaw cycles.

Table 3: Factors Affecting LNP Stability and their Potential Impact

| Factor | Potential Impact on Stability |

| Temperature | Higher temperatures accelerate hydrolysis and oxidation of lipids. Freeze-thaw cycles can lead to particle aggregation. |

| pH | Sub-optimal pH can catalyze lipid hydrolysis and affect the surface charge and colloidal stability of LNPs. |

| Light Exposure | Can initiate oxidative degradation of lipids. |

| Oxygen | Promotes oxidative degradation. |

| Formulation Components | The ratio of lipids and the presence of cryoprotectants can influence the physical stability of LNPs during storage. |

Experimental Protocols for Stability Assessment

A robust stability testing program for cKK-E15 and its LNP formulations should include methods to assess both chemical and physical stability.

Chemical Stability: Stability-Indicating HPLC-CAD/MS Method

This method is designed to separate and quantify cKK-E15 from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the determination of cKK-E15 purity and the quantification of its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Materials:

-

cKK-E15 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Chromatographic Conditions (Representative):

-

Column: A reverse-phase column suitable for lipid analysis (e.g., C8 or C18, ~100 x 2.1 mm, <3 µm).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid

-

Gradient: A suitable gradient from ~50% B to 100% B over 15-20 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40-50°C

-

Injection Volume: 5-10 µL

-

Detector: CAD or MS (in positive ion mode, monitoring for the parent ion of cKK-E15 and expected degradation products).

Procedure:

-

Standard Preparation: Prepare a stock solution of cKK-E15 in a suitable solvent (e.g., ethanol (B145695) or methanol) and create a series of calibration standards.

-

Sample Preparation: Dilute the cKK-E15 sample or LNP formulation in the mobile phase or a suitable solvent to an appropriate concentration. For LNPs, disruption with a suitable solvent (e.g., methanol or isopropanol) may be necessary.

-

Forced Degradation (for method validation): Expose cKK-E15 to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

-

Analysis: Inject the standards, control samples, and stability samples into the HPLC system.

-

Data Analysis: Integrate the peak areas to determine the purity of cKK-E15 and the levels of any degradation products. The method is considered stability-indicating if all major degradation products are resolved from the parent peak.

Physical Stability: DLS and Zeta Potential

This protocol assesses the physical stability of LNP formulations containing cKK-E15.

Objective: To monitor changes in particle size, polydispersity, and surface charge of LNPs over time and under different storage conditions.

Instrumentation:

-

Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Materials:

-

LNP formulation containing cKK-E15.

-

Appropriate buffer for dilution (e.g., phosphate-buffered saline, pH 7.4, or the formulation buffer).

Procedure:

-

Sample Preparation: Dilute the LNP suspension in the appropriate buffer to a suitable concentration for DLS and zeta potential measurement. The dilution factor should be optimized to obtain a stable and reproducible signal.

-

DLS Measurement (Particle Size and Polydispersity Index - PDI):

-

Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

-

Perform at least three measurements for each sample.

-

Record the Z-average diameter and the PDI. An increase in size or PDI over time can indicate particle aggregation.

-

-

Zeta Potential Measurement:

-

Use the same diluted sample or prepare a fresh dilution in an appropriate low-ionic-strength buffer if necessary.

-

Perform at least three measurements.

-

Record the zeta potential. Changes in zeta potential can indicate chemical modifications on the LNP surface.

-

-

Stability Study:

-

Aliquot the LNP formulation into separate vials for each time point and storage condition.

-

At each time point, retrieve a vial and perform the DLS and zeta potential measurements as described above.

-

Analyze the trends in particle size, PDI, and zeta potential over time to assess the physical stability of the formulation.

-

Signaling Pathways of LNP-Delivered Payloads

cKK-E15 is a vehicle for delivering nucleic acid payloads. The relevant signaling pathways are those of the encapsulated therapeutic, such as mRNA or siRNA.

mRNA Vaccine Mechanism of Action

LNP-formulated mRNA vaccines deliver the mRNA transcript into the cytoplasm of host cells, primarily antigen-presenting cells (APCs). The cellular machinery then translates the mRNA into the target antigen, which is subsequently presented on the cell surface, initiating an adaptive immune response.

Caption: mRNA vaccine mechanism of action.

siRNA-Mediated Gene Silencing (RNAi) Pathway

LNPs deliver siRNA into the cytoplasm, where it engages the RNA-induced silencing complex (RISC) to mediate the degradation of a specific target mRNA, thereby silencing gene expression.

References

An In-depth Technical Guide to cKK-E12 and cKK-E15 for Hepatocyte Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two ionizable amino lipids, cKK-E12 and cKK-E15, utilized in lipid nanoparticle (LNP) formulations for the targeted delivery of RNA therapeutics to hepatocytes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

The liver, and specifically hepatocytes, are primary targets for RNA-based therapies due to their central role in metabolism and the production of numerous serum proteins. Efficient and specific delivery of siRNA and mRNA to these cells is crucial for therapeutic efficacy. Ionizable lipids are critical components of LNPs that facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.

cKK-E12 has emerged as a benchmark ionizable lipid for hepatocyte-specific delivery, demonstrating high potency and selectivity in preclinical models.[1][2][3] Its mechanism of action and formulation parameters have been extensively studied. cKK-E15 is a structurally related lipid that has been included in combinatorial screening libraries for identifying novel LNP formulations.[4] This guide aims to consolidate the publicly available technical information on both lipids to aid researchers in the selection and application of these delivery vehicles.

Quantitative Data Presentation

Table 1: In Vivo Efficacy of cKK-E12 LNPs for siRNA Delivery

| Parameter | Target Gene | Species | ED50 | Key Findings | Reference(s) |

| Gene Silencing | Factor VII (FVII) | Mouse | ~0.002 mg/kg | Highly potent and dose-dependent silencing of a hepatocyte-expressed gene. | [1][2][3] |

| Gene Silencing | Factor VII (FVII) | Rat | < 0.01 mg/kg | Demonstrated high potency in a second rodent species. | [2] |

| Gene Silencing | Transthyretin (TTR) | Non-human Primate | >95% silencing at 0.3 mg/kg | Significant gene silencing achieved in a larger animal model. | [2] |

| Hepatocyte Specificity | Pten | Mouse | >80% silencing in hepatocytes | Orders of magnitude more selective for hepatocytes compared to endothelial and leukocyte cells. No significant silencing in non-parenchymal cells at an effective dose for hepatocytes. | [2][3] |

Table 2: In Vivo Performance of cKK-E12 LNPs for mRNA Delivery

| Parameter | Reporter/Therapeutic Protein | Species | Dose | Protein Expression Level | Key Findings | Reference(s) | |---|---|---|---|---|---| | Protein Expression | Erythropoietin (EPO) | Mouse | 0.75 mg/kg | 7100 ± 700 ng/mL | Served as a high-performing benchmark for in vivo mRNA delivery. |[5] | | Biodistribution | Luciferase mRNA | Mouse | 0.75 mg/kg | 97% of protein expression in the liver | Demonstrated high liver specificity for mRNA translation. |[6] |

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of LNPs for hepatocyte delivery. The following sections provide an overview of key experimental protocols.

LNP Formulation

A common method for preparing LNPs containing cKK-E12 or cKK-E15 involves microfluidic mixing.

Materials:

-

Ionizable lipid (cKK-E12 or cKK-E15)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - C14-PEG2000 or 1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 - DMG-PEG2000)

-

RNA (siRNA or mRNA)

-

Aqueous buffer (e.g., 10 mM sodium citrate, pH 3.0 or 20 mM sodium acetate, pH 5.0)

Protocol:

-

The lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are dissolved in 100% ethanol. A frequently cited molar ratio for cKK-E12 formulations is 50% ionizable lipid, 10% helper lipid (DSPC), 38.5% cholesterol, and 1.5% PEG-lipid.[7] For mRNA delivery with other lipids, a molar ratio of 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:C14-PEG2000) has been reported.[6]

-

The RNA is diluted in an acidic aqueous buffer.

-

The ethanolic lipid solution and the aqueous RNA solution are mixed using a microfluidic device (e.g., from Precision Nanosystems) at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate.[6]

-

The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

-

The final LNP formulation is sterile-filtered and characterized for size, polydispersity index (PDI), and RNA encapsulation efficiency.

In Vivo Evaluation of Hepatocyte Gene Silencing

The knockdown of hepatocyte-expressed genes, such as Factor VII (FVII), is a standard method for assessing the in vivo potency of LNP-siRNA formulations.[8]

Animal Model:

-

C57BL/6 mice are commonly used.

Protocol:

-

LNP-siRNA formulations are administered intravenously (i.v.) via the tail vein at various doses.

-

At a predetermined time point (e.g., 48 hours post-injection), blood is collected via cardiac puncture or other appropriate methods.[1]

-

Serum is isolated, and the levels of the target protein (e.g., FVII) are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The percentage of gene silencing is calculated by comparing the protein levels in treated animals to those in a control group (e.g., treated with PBS).

-

An ED50 (the dose required to achieve 50% gene silencing) can be determined from the dose-response curve.

Synthesis of cKK-E15

The synthesis of cKK-E15 has been described in the literature and involves a multi-step process.[4] A summary of the synthetic route is provided below. For full experimental details, please refer to the cited literature.

-

Step 1: The synthesis begins with the deprotection of a protected lysine (B10760008) derivative using trifluoroacetic acid.

-

Step 2: The resulting compound is then cyclized in the presence of pyridine.

-

Step 3: The benzyloxycarbonyl protecting group is removed via hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

Step 4: The final cKK-E15 product is obtained through a subsequent reaction sequence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes involved in LNP-mediated hepatocyte delivery.

Caption: ApoE-mediated uptake and endosomal escape of LNPs in hepatocytes.

Caption: General experimental workflow for LNP formulation and in vivo evaluation.

Discussion and Conclusion

cKK-E12 has been extensively validated as a highly potent and selective ionizable lipid for siRNA and mRNA delivery to hepatocytes. Its efficacy is, in large part, attributed to its interaction with ApoE, which facilitates uptake by liver cells.[2][3] The wealth of quantitative data available for cKK-E12 makes it an excellent benchmark for the development of new hepatocyte-targeting LNP systems.

Information on cKK-E15 is currently more limited in the public domain. Its inclusion in a combinatorial library suggests its potential as a component of novel LNP formulations, and the availability of its synthesis protocol provides a starting point for further investigation.[4] However, without direct comparative data, it is not possible to definitively state its performance relative to cKK-E12.

Future studies directly comparing the in vivo efficacy, hepatocyte selectivity, and safety profiles of cKK-E12 and cKK-E15 are warranted to fully understand their relative advantages and disadvantages for therapeutic applications. Researchers are encouraged to use the protocols and data presented in this guide as a foundation for their own investigations into advanced RNA delivery systems for the liver.

References

- 1. liposomes.ca [liposomes.ca]

- 2. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Species-dependent in vivo mRNA delivery and cellular responses to nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Lipid nanoparticle technology for therapeutic gene regulation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability and synthesis of cKK-E15

An In-depth Technical Guide to the Commercial Availability and Synthesis of cKK-E15

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the ionizable cationic lipid cKK-E15, including its commercial availability, synthesis, and key applications in lipid nanoparticle (LNP) formulations for RNA delivery.

Commercial Availability

cKK-E15 is available from several commercial suppliers as a research-grade chemical. It is typically supplied as a solution in ethanol (B145695) and should be stored at low temperatures. The following table summarizes the availability of cKK-E15 from various vendors.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| MedChemExpress | HY-160573[1][2] | Not specified | Not specified | Refer to Certificate of Analysis[1] |

| Sapphire North America (distributor for Cayman Chemical) | 38211[3] | ≥95%[3] | A solution in ethanol[3] | -20°C[3] |

| DC Chemicals | DC65620[4] | >98%[5] | Powder[4][5] | -20°C (2 years for powder)[4][5] |

| BroadPharm | BP-41391[6] | Not specified | Solution in ethanol[6] | -20°C[6] |

| CP Lab Safety | Not specified[7] | 95%+[7] | Not specified | Not specified |

Pricing Information

| Supplier | Quantity | Price (USD) |

| MedChemExpress[2] | 1 mg | $448 |

| Sapphire North America[3] | 5 mg | $509 |

| 10 mg | $814 | |

| 25 mg | $1,782 | |

| BroadPharm[6] | 5 mg | $850 |

| 10 mg | $1,350 |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1432494-71-7 | [1][3][4] |

| Molecular Formula | C₇₂H₁₄₄N₄O₆ | [1][4][6] |

| Molecular Weight | 1161.94 g/mol | [1][3][4] |

| Formal Name | 3,6-bis[4-[bis(2-hydroxypentadecyl)amino]butyl]-2,5-piperazinedione | [3] |

Synthesis of cKK-E15

cKK-E15 is a derivative of the well-studied ionizable lipid cKK-E12.[4][5] The synthesis of cKK-E12 and its analogs involves the reaction of a diamine core with an epoxide.[8] The "E15" designation in cKK-E15 refers to the 15-carbon tail length of the lipid, analogous to the 12-carbon tail in cKK-E12.[8] An inferred synthetic route for cKK-E15 is based on the established synthesis of cKK-E12.[8] This involves the reaction of a diketopiperazine-derived diamine with 1,2-epoxypentadecane.

Caption: Inferred synthetic pathway for cKK-E15.

Role in mRNA Delivery

cKK-E15 is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[3][5] These LNPs are designed to encapsulate and protect the mRNA, facilitate its cellular uptake, and promote its release into the cytoplasm for subsequent translation into protein. LNPs containing cKK-E15 have been shown to effectively deliver Cre mRNA to Kupffer cells, endothelial cells, and hepatocytes in mice.[2][3][5] The delivery mechanism is not dependent on ApoE or Ldlr expression.[3]

Caption: Cellular pathway of mRNA delivery via cKK-E15 LNPs.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

A common method for formulating cKK-E15 LNPs is through microfluidic mixing. This technique allows for rapid and controlled mixing of a lipid solution in ethanol with an aqueous solution of mRNA, leading to the self-assembly of LNPs.

Materials:

-

cKK-E15

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

mRNA

-

Ethanol

-

10 mM Sodium Citrate (B86180) Buffer (pH 3.0)

-

Phosphate-Buffered Saline (PBS)

-

Microfluidic mixing device

Protocol:

-

Preparation of Lipid Stock Solution:

-

Dissolve cKK-E15, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[9]

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[9]

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes.

-

Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate.[9]

-

-

Dialysis:

-

Characterization:

-

Characterize the formulated LNPs for particle size, polydispersity index, and mRNA encapsulation efficiency.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. cKK-E15 Datasheet DC Chemicals [dcchemicals.com]

- 5. cKK-E15|1432494-71-7|COA [dcchemicals.com]

- 6. cKK-E15, 1432494-71-7 | BroadPharm [broadpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

Methodological & Application

Application Notes and Protocols for cKK-E15 LNP Formulation for mRNA Encapsulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based COVID-19 vaccines. The ionizable cationic lipid is a critical component of these formulations, playing a pivotal role in mRNA encapsulation and endosomal escape. cKK-E15 is a novel ionizable lipid that has shown promise in preclinical studies. This document provides a detailed protocol for the formulation of cKK-E15-based LNPs for mRNA encapsulation, along with methods for their characterization. The following protocols are based on established methodologies for LNP formulation and have been adapted for the use of the cKK-E15 ionizable lipid.

Key Components and Materials

A typical LNP formulation consists of four main components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid, such as cKK-E15, is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA.[2] At physiological pH, it becomes neutral, reducing potential toxicity.[2][3] Helper lipids, like DOPE or DSPC, contribute to the structural integrity of the nanoparticle, while cholesterol enhances stability.[1] The PEGylated lipid helps to control the particle size and provides a hydrophilic shell that reduces clearance by the immune system.[3][4]

Table 1: Lipid Components for cKK-E15 LNP Formulation

| Component | Abbreviation | Purpose | Molar Ratio (Example) |

| cKK-E15 | - | Ionizable Cationic Lipid | 35 |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | DOPE | Helper Lipid | 16 |

| Cholesterol | Chol | Structural Integrity | 46.5 |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | C14-PEG2000 | Stabilizer | 2.5 |

Note: The molar ratio provided is based on a formulation developed for the similar ionizable lipid cKK-E12 and may require optimization for cKK-E15.[5]

Experimental Protocols

Preparation of Lipid Stock Solutions

-

Prepare individual stock solutions of cKK-E15, DOPE, cholesterol, and C14-PEG2000 in absolute ethanol (B145695).

-

A common stock concentration is 10 mg/mL for each lipid.[6]

-

Vortex each solution thoroughly to ensure complete dissolution.

Preparation of the Lipid Mixture (Organic Phase)

-

In a sterile microcentrifuge tube, combine the lipid stock solutions according to the desired molar ratio (e.g., 35:16:46.5:2.5).[5]

-

Calculate the required volume of each stock solution based on their molecular weights and the desired total lipid concentration.

-

Vortex the final lipid mixture to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase)

-

Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM sodium citrate (B86180) buffer (pH 3.0).[5] This low pH ensures that the ionizable lipid will be protonated and can effectively complex with the negatively charged mRNA.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for generating uniform LNPs.[6][7]

-

Set up a microfluidic mixing device (e.g., from Precision NanoSystems).

-

Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another.

-

Set the flow rate ratio to 1:3 (organic:aqueous).[5]

-

Set the total flow rate to a value optimized for the specific microfluidic device, for example, 4 mL/min or 12 mL/min.[5]

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

Collect the resulting LNP solution.

Figure 1: Workflow for cKK-E15 LNP Formulation.

Downstream Processing

-

Buffer Exchange: Dialyze the LNP solution against a neutral pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the neutrality of the ionizable lipid in the final formulation.

-

Concentration: If necessary, concentrate the LNP solution using a suitable method like tangential flow filtration.

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of cKK-E15 LNPs

Thorough characterization is essential to ensure the quality and efficacy of the formulated LNPs.[6]

Table 2: Key Characterization Parameters for cKK-E15 LNPs

| Parameter | Method | Typical Acceptable Range |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | < 200 nm[8] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3[8] |

| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at physiological pH |

| mRNA Encapsulation Efficiency | RiboGreen Assay | > 85% |

Particle Size and Polydispersity Index (PDI) Measurement

-

Dilute a small aliquot of the LNP solution in PBS.

-

Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Perform the measurement in triplicate.

Zeta Potential Measurement

-

Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the zeta potential using a laser Doppler electrophoresis instrument.

-

This measurement helps to predict the stability of the LNP suspension and its interaction with biological membranes.

mRNA Encapsulation Efficiency (EE) Determination

The RiboGreen assay is a common method to determine the amount of encapsulated mRNA.[8]

-

Prepare two sets of LNP samples:

-

Sample A (Unencapsulated mRNA): Dilute the LNP formulation in a buffer that maintains the integrity of the LNPs (e.g., TE buffer).

-

Sample B (Total mRNA): Dilute the LNP formulation in a buffer containing a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.[8]

-

-

Prepare a standard curve using the free mRNA.

-

Add the RiboGreen reagent to both the samples and the standards.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = (Fluorescence of Sample B - Fluorescence of Sample A) / Fluorescence of Sample B * 100

Figure 2: LNP Characterization Workflow.

Stability Assessment

The stability of the formulated LNPs should be evaluated under different storage conditions.

Table 3: LNP Stability Study Parameters

| Storage Condition | Time Points | Assays to Perform |

| 4°C | 1, 2, 4, 8 weeks | Particle Size, PDI, Encapsulation Efficiency |

| -20°C | 1, 2, 4, 8 weeks | Particle Size, PDI, Encapsulation Efficiency |

| -80°C | 1, 2, 4, 8 weeks | Particle Size, PDI, Encapsulation Efficiency |

It has been observed that storage at -80°C can sometimes lead to a greater increase in particle size compared to -20°C.[8] The inclusion of cryoprotectants such as sucrose (B13894) may improve the stability of LNPs during freeze-thaw cycles.

Conclusion

This document provides a comprehensive protocol for the formulation and characterization of cKK-E15-based LNPs for mRNA encapsulation. Adherence to these protocols will enable researchers to produce high-quality LNPs suitable for in vitro and in vivo studies. It is important to note that the provided molar ratios and process parameters may require optimization for specific mRNA constructs and applications. Further in vitro and in vivo evaluations are necessary to determine the transfection efficiency and overall performance of the cKK-E15 LNP formulation.[6]

References

- 1. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Nanoparticles: Key Facilitators of mRNA Vaccine Development – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage[v2] | Preprints.org [preprints.org]

Application Notes and Protocols: A Step-by-Step Guide to Formulating cKK-E15 Lipid Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable cationic lipid is a critical component of these formulations, influencing encapsulation efficiency, particle stability, and in vivo efficacy. cKK-E15 is an ionizable lipid that has been utilized in the formation of LNPs for the delivery of mRNA, demonstrating expression in Kupffer cells, endothelial cells, and hepatocytes.[1] This document provides a detailed, step-by-step protocol for the formulation of cKK-E15 LNPs using a microfluidic mixing approach, a reproducible method that allows for precise control over particle size and polydispersity.[2][3][4]

Core Principles of LNP Formulation

The formation of LNPs is a rapid, self-assembly process driven by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH.[4] The key components of a typical LNP formulation are:

-

Ionizable Cationic Lipid (cKK-E15): Possesses a pKa that allows for a positive charge at low pH to facilitate complexation with the negatively charged nucleic acid cargo. At physiological pH, it becomes near-neutral, reducing potential toxicity.[4][5]

-

Helper Lipid (e.g., DSPC or DOPE): A phospholipid that contributes to the structural integrity of the nanoparticle.[4][6][7] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is commonly used and has a high melting point, which can increase the stability and circulation time of the nanoparticles.[6]

-

Structural Lipid (Cholesterol): Enhances the stability and rigidity of the lipid bilayer by filling in gaps.[4][5]

-

PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in vivo.[4][6]

Materials and Equipment

Lipids:

-

cKK-E15 (Ionizable Cationic Lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

-

Cholesterol (Structural Lipid)

-

1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG 2000) (PEGylated Lipid)

Solvents and Buffers:

-

Ethanol (B145695) (200 proof, molecular biology grade)

-

Citrate (B86180) Buffer (50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Nuclease-free water

Nucleic Acid Cargo:

-

mRNA or siRNA of interest

Equipment:

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-